Oxidopamine

neurotoxicity catecholamine uptake Parkinson's disease

Oxidopamine (6-OHDA) is the definitive agent for creating unilateral nigrostriatal lesions that produce quantifiable rotational behavior – the gold standard for evaluating antiparkinsonian drugs and L-DOPA-induced dyskinesia. Its rapid autooxidation at physiological pH generates reactive quinones and cytolytic ROS, driving ~10-fold higher protein binding than dopamine. This irreversible neurotoxic cascade, uniquely modulated by intraneuronal noradrenaline, cannot be replicated by generic dopamine analogs. Choose 6-OHDA for transporter-selective neurodegeneration, robust oxidative damage cascades, and validated experimental models of Parkinson's disease, ADHD, and Lesch-Nyhan syndrome.

Molecular Formula C8H11NO3
Molecular Weight 169.18 g/mol
CAS No. 1199-18-4
Cat. No. B193587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxidopamine
CAS1199-18-4
Synonyms6 Hydroxydopamine
6-Hydroxydopamine
6-OHDA
Hydrobromide, Oxidopamine
Hydrochloride, Oxidopamine
Oxidopamine
Oxidopamine Hydrobromide
Oxidopamine Hydrochloride
Molecular FormulaC8H11NO3
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)O)CCN
InChIInChI=1S/C8H11NO3/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,10-12H,1-2,9H2
InChIKeyDIVDFFZHCJEHGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxidopamine (CAS 1199-18-4): Core Identity and Scientific Positioning for Research Procurement


Oxidopamine (6-hydroxydopamine; 6-OHDA; CAS 1199-18-4) is a synthetic hydroxylated analog of dopamine classified as a benzenetriol monoaminergic neurotoxin [1]. It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET), accumulating in catecholaminergic neurons and inducing selective neurodegeneration via oxidative stress and free radical generation [2]. The compound is the gold-standard agent for establishing experimental models of Parkinson's disease, attention-deficit hyperactivity disorder (ADHD), and Lesch-Nyhan syndrome across multiple species [3]. Unlike endogenous dopamine, oxidopamine undergoes rapid autooxidation at physiological pH, leading to the formation of reactive quinones and cytolytic reactive oxygen species (ROS) that drive its irreversible neurotoxic action [2].

Why Oxidopamine Cannot Be Substituted with Generic Dopamine Analogs in Experimental Neurodegeneration Models


Oxidopamine is not a generic catecholamine; its neurotoxic profile is quantitatively distinct from endogenous dopamine and other structural analogs. While dopamine exhibits high-affinity transporter uptake and normal neurotransmitter function, oxidopamine undergoes rapid autooxidation and irreversible covalent protein binding that drives selective neuronal ablation [1]. Cross-resistance to anti-oxidant-based countermeasures also varies markedly between oxidopamine and other dopamine neurotoxins, directly impacting the choice of compound for evaluating neuroprotective drug candidates [2]. Additionally, the neurotoxic potency of oxidopamine is uniquely modulated by intraneuronal noradrenaline levels, a regulatory feature not observed with 6-aminodopamine [3]. Substituting oxidopamine with a generic dopamine analog will therefore fail to replicate the specific oxidative damage cascade, transporter-dependent selectivity, and modulatory pharmacology that define the 6-OHDA lesion model.

Oxidopamine: Quantitative Differentiation from Comparator Dopamine Neurotoxins


Oxidopamine vs. Dopamine: 4-Fold Higher Cellular Uptake and 10-Fold Greater Protein Binding in Neuroblastoma Cells

In monolayer cultures of murine neuroblastoma N1E-115 cells, oxidopamine (6-OHDA) accumulated at a rate four times higher than dopamine (DA) [1]. Following a release period, a significantly greater proportion of oxidopamine remained cell-associated compared to DA. Direct protein binding assays revealed that 1300 pmoles/mg protein of oxidopamine or its oxidation products were bound, whereas dopamine exhibited only 120 pmoles/mg protein [1]. This ~10.8-fold increase in irreversible protein binding underpins the selective cytotoxicity of oxidopamine that is not observed with dopamine.

neurotoxicity catecholamine uptake Parkinson's disease

Oxidopamine vs. 6-Aminodopamine: Differential Modulation of Autooxidation and Neurotoxic Potency by Noradrenaline

In vitro studies demonstrated that noradrenaline (NA) markedly inhibited the autooxidation of oxidopamine (6-OHDA) but had no effect on the autooxidation of 6-aminodopamine (6-A-DA) [1]. In vivo studies in rat iris confirmed this differential pharmacology: the neurotoxic potency of oxidopamine was significantly increased following NA depletion with α-methyl-p-tyrosine methylester, whereas the neurotoxicity of 6-A-DA remained unchanged [1]. Intraocular injection of NA counteracted the degenerative action of oxidopamine but did not interfere with 6-A-DA toxicity.

neurotoxicity adrenergic autooxidation

Oxidopamine vs. MPTP: Convergent Mechanisms but Distinct Research Applications for Selective Dopaminergic Lesions

Both oxidopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) are classic dopaminergic neurotoxins that promote oxidative stress and inhibit mitochondrial function, with their affinity for the dopamine transporter ensuring selective accumulation in dopaminergic neurons [1]. However, the two agents are used in distinct experimental contexts: 6-OHDA requires stereotaxic injection directly into the brain (striatum, medial forebrain bundle, or substantia nigra) because it does not cross the blood-brain barrier, enabling precise unilateral lesioning for behavioral asymmetry studies. MPTP, in contrast, is systemically administered and produces bilateral, widespread neurodegeneration [2]. This fundamental difference in route of administration and lesion distribution dictates that 6-OHDA is preferred for unilateral models and rapid-onset studies, while MPTP is used for progressive, systemic models.

Parkinson's disease neurotoxin mitochondrial dysfunction

Oxidopamine vs. Rotenone: Distinct Mitochondrial Toxicity Profiles in Differentiated SH-SY5Y Cells

A 2022 study evaluated the in vitro neurotoxicity of oxidopamine (6-OHDA) and rotenone on differentiated SH-SY5Y cells using mitochondrial parameters and applied computational statistics [1]. Both biochemical assays and machine learning analyses (hierarchical clustering and decision tree methods) resulted in an evident distinction between the neurotoxic effects of the two compounds, particularly at the highest concentrations tested. This indicates that 6-OHDA and rotenone engage non-identical mitochondrial toxicity pathways despite both being mitochondrial-targeted neurotoxicants. The study was specifically designed to understand the similarities and differences in their mechanisms of action.

neurotoxicity mitochondrial dysfunction machine learning

Oxidopamine vs. Paraquat: Differential Efficacy of Neuroprotective Candidates in PD Cell Models

A 2018 study compared the neuroprotective activity of marine fungal metabolites in both 6-hydroxydopamine (6-OHDA)- and paraquat (PQ)-induced Parkinson's disease cell models [1]. A new melatonin analogue, 6-hydroxy-N-acetyl-β-oxotryptamine, more effectively protected Neuro2A cells against 6-OHDA-induced neuronal death compared to melatonin, and also demonstrated protection against PQ-induced neurotoxicity. However, the study specifically noted that the efficacy of neuroprotective candidates varied between the two toxin models, underscoring that 6-OHDA and paraquat induce neuronal damage through distinct oxidative stress pathways. Dehydroxylation at C-3″ and C-4″ significantly increased free radical scavenging and neuroprotective activity in both models, but the relative potency differed.

Parkinson's disease neuroprotection oxidative stress

Oxidopamine: Validated Research and Preclinical Application Scenarios Based on Quantitative Evidence


Unilateral 6-OHDA Lesion Rat Model for Behavioral Asymmetry and L-DOPA-Induced Dyskinesia Studies

Oxidopamine is the definitive agent for creating unilateral lesions of the nigrostriatal pathway via stereotaxic injection into the medial forebrain bundle or striatum. This model produces quantifiable rotational behavior in response to apomorphine or amphetamine and is the gold standard for evaluating novel antiparkinsonian drugs and assessing L-DOPA-induced dyskinesia [1][2]. The inability of 6-OHDA to cross the blood-brain barrier is advantageous here, as it restricts the lesion to the injected hemisphere, allowing the contralateral side to serve as an internal control [2].

In Vitro Screening of Antioxidant and Neuroprotective Compounds Using 6-OHDA-Induced Oxidative Stress in Dopaminergic Cell Lines

Oxidopamine reliably induces oxidative stress, mitochondrial dysfunction, and apoptosis in dopaminergic cell lines such as SH-SY5Y and Neuro2a [1][2]. The quantitative evidence showing that 6-OHDA's protein binding is ~10-fold higher than dopamine underscores its capacity to generate robust, irreversible cellular damage, making it an ideal positive control and challenge agent for screening neuroprotective candidates [3]. This application is directly supported by studies evaluating marine fungal metabolites and other antioxidants [2].

Creation of Selective Dopaminergic Lesions in the Presence of Noradrenergic Protection

Oxidopamine can be co-administered with a selective noradrenaline reuptake inhibitor (e.g., desipramine) to protect noradrenergic neurons while selectively ablating dopaminergic neurons [1]. This protocol leverages the compound's uptake by both DAT and NET, and its unique susceptibility to intraneuronal noradrenaline modulation, a feature not observed with 6-aminodopamine [2]. This approach is essential for studies requiring isolated dopaminergic deficiency without confounding noradrenergic loss.

Acute Oxidative Stress Induction for Mechanistic Studies of ROS Signaling and Apoptosis Pathways

The rapid autooxidation of oxidopamine at physiological pH and its generation of cytolytic free radicals make it a valuable tool for investigating ROS-mediated signaling cascades, including p38 MAPK, COX-2/PGE2, and caspase-dependent apoptosis pathways [1][2]. The distinct mitochondrial toxicity profile of 6-OHDA compared to rotenone [3] and its differential sensitivity to antioxidants compared to paraquat [4] confirm that it engages a specific oxidative damage mechanism that is highly relevant for studying the molecular underpinnings of Parkinson's disease and testing pathway-specific interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxidopamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.